molecular formula C19H18N2O3 B11129373 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11129373
M. Wt: 322.4 g/mol
InChI Key: IQQLGLXYTWTGSO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic indole derivative supplied for research and development purposes. This compound features a carboxamide moiety at the 5-position of the indole ring, a functional group of significant interest in medicinal chemistry due to its ability to form hydrogen bonds with various enzymes and protein targets, which can be critical for inhibitory activity . Indole derivatives, as a chemical class, are extensively investigated for their broad and promising biological potential, which includes reported activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects in related molecules . The specific research applications and mechanism of action for this particular compound are areas of active exploration. Researchers are leveraging compounds like this to develop new therapeutic agents, given the established importance of the indole scaffold in numerous bioactive molecules and pharmaceuticals . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-10-9-14-11-15(5-8-17(14)21)19(23)20-12-18(22)13-3-6-16(24-2)7-4-13/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

IQQLGLXYTWTGSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The indole core is typically constructed via Fischer indole synthesis , where phenylhydrazines react with ketones under acidic conditions to form the bicyclic structure. For the target compound, 1-methylindole-5-carboxylic acid serves as the precursor. The methyl group at the indole nitrogen is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Example protocol :

  • Step 1 : React 5-nitroindole with methyl iodide in DMF at 60°C for 12 hours to yield 1-methyl-5-nitroindole.

  • Step 2 : Reduce the nitro group using hydrogen gas and palladium on carbon in ethanol, producing 1-methylindole-5-amine.

  • Step 3 : Oxidize the amine to the carboxylic acid using potassium permanganate in acidic conditions.

Formation of the 2-(4-Methoxyphenyl)-2-Oxoethyl Moiety

This side chain is synthesized through a Claisen-Schmidt condensation between 4-methoxyacetophenone and glyoxylic acid, followed by reduction. Key steps include:

  • Condensation of 4-methoxyacetophenone with glyoxylic acid in acetic acid to form 2-(4-methoxyphenyl)-2-oxoacetic acid.

  • Reduction of the oxo group using sodium borohydride to yield 2-(4-methoxyphenyl)-2-hydroxyethylamine, which is subsequently oxidized back to the ketone using PCC (pyridinium chlorochromate).

Amide Coupling

The final step involves coupling 1-methylindole-5-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethylamine using carbodiimide-based reagents . EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Optimized conditions :

  • Dissolve 1-methylindole-5-carboxylic acid (1.0 equiv) and 2-(4-methoxyphenyl)-2-oxoethylamine (1.2 equiv) in anhydrous dichloromethane.

  • Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C, followed by DMAP (0.1 equiv) as a catalyst.

  • Stir at room temperature for 24 hours, achieving a yield of 76–82%.

Reaction Mechanism and Key Intermediates

Fischer Indole Synthesis Mechanism

The reaction proceeds via:

  • Formation of a phenylhydrazone intermediate from phenylhydrazine and a ketone.
    2.-sigmatropic rearrangement to generate a diimine.

  • Cyclization and aromatization to yield the indole core.

Amide Bond Formation Mechanism

EDC activates the carboxylic acid by forming an O-acylisourea intermediate, which reacts with HOBt to generate a stable active ester. The amine nucleophile then attacks the ester, releasing HOBt and forming the amide bond.

Optimization Strategies

Solvent and Temperature Effects

  • Dichloromethane (DCM) and tetrahydrofuran (THF) are optimal for coupling reactions due to their inertness and ability to dissolve polar intermediates.

  • Reactions performed at 0°C to room temperature minimize side reactions such as epimerization.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) accelerates amidation by deprotonating the intermediate, increasing nucleophilicity.

  • Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields >75%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use a 1:1 mixture of dichloromethane and ethyl acetate to isolate the product with >95% purity.

  • Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) for challenging separations.

Spectroscopic Data

Property Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, indole H), 7.89 (d, J=8.4 Hz, 2H, aryl H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 169.8 (C=O), 161.2 (aryl C-OCH₃), 136.5 (indole C), 55.3 (OCH₃), 32.1 (NCH₃).
HRMS (ESI) m/z calc. for C₂₀H₂₀N₂O₄ [M+H]⁺: 353.1497, found: 353.1495.

Challenges and Limitations

  • Regioselectivity : Competing reactions during indole alkylation may produce N7-methyl byproducts, requiring careful stoichiometric control.

  • Solubility Issues : The carboxamide product exhibits limited solubility in nonpolar solvents, complicating large-scale synthesis.

Industrial Scalability

  • Continuous flow reactors enhance yield reproducibility and reduce waste in multi-step syntheses.

  • Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress in real time .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide. A notable research effort synthesized several related compounds and evaluated their efficacy against different bacterial strains.

Case Study: Antimicrobial Evaluation

In a study published in Molecules, compounds derived from indole were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties. For example, one compound showed a diameter of inhibition zone (DIZ) of 22 mm against Staphylococcus aureus and 21 mm against Bacillus subtilis .

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cStaphylococcus aureus22
5hBacillus subtilis21

Anticancer Properties

The potential anticancer effects of this compound and its derivatives have also been investigated. Studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

Research has demonstrated that certain derivatives can significantly inhibit the growth of cancer cell lines, such as HepG2 (liver cancer) cells. One compound exhibited an IC50 value of 10.56 μM, indicating potent cytotoxic activity. The mechanism was linked to the activation of caspases involved in the apoptotic pathway, specifically caspase-8 .

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
5rHepG210.56Caspase-8 dependent apoptosis

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that indole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Indazole Derivatives
  • Compound 24 (): 3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide Key Differences: Replaces the indole core with an indazole, introducing an additional nitrogen atom.
  • Compound 33 () : N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide

    • Key Differences : Combines indazole and indole moieties. The 1-methylindol-2-yl group adds steric bulk and π-π stacking capability.
    • Implications : Likely improved selectivity for bromodomain-containing proteins due to dual heterocyclic interactions .
Benzimidazole and Indoline Analogs
  • Compound in : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

    • Key Differences : Benzimidazole core with three methoxy groups. The propyl chain increases lipophilicity (predicted logP > 3).
    • Implications : Enhanced membrane permeability but reduced solubility compared to the target compound .
  • OCA-10j () : (E)-N-(2,4-difluorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide

    • Key Differences : Indoline core (saturated) with a thiazole substituent and difluorobenzyl group.
    • Implications : Conformational rigidity and increased electron-withdrawing effects from fluorine may enhance binding to viral polymerases (e.g., DENV NS5 RdRp) .

Substituent Position and Side-Chain Variations

Carboxamide Position
  • Compounds in : N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides
    • Key Differences : Carboxamide at the indole 2-position instead of 5-position.
    • Implications : Altered binding orientation in enzymatic pockets; 2-carboxamides may exhibit reduced steric hindrance in planar binding sites .
Side-Chain Modifications
  • Compound in : 1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide Key Differences: 2-Methoxyethyl substituent on the indole nitrogen vs. methyl in the target compound. Implications: Increased hydrophilicity (logP = 2.69 vs.
  • Compound in : N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Key Differences: Pyrrolidine-carboxamide core with an indole-ethyl side chain.

Physicochemical and Pharmacokinetic Profiles

Compound Core Structure Molecular Weight (g/mol) logP Polar Surface Area (Ų) Notable Substituents
Target Compound Indole 366.42 2.69 55.87 1-Methyl, 5-carboxamide, 4-MeO-PhCO
Compound 24 () Indazole ~400 (estimated) ~3.1 ~70 4-Amino-2-Me-Ph, 5-carboxamide
OCA-10j () Indoline 581.60 ~3.5 ~90 Thiazole, difluorobenzyl
Compound Benzimidazole 445.50 ~3.2 ~85 3,4-DiMeO-Ph, 1-propyl

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article compiles various research findings related to its biological activity, including its effects on cancer cell lines, anti-inflammatory properties, and antioxidant activities.

1. Anticancer Activity

Recent studies have shown that indole derivatives, including this compound, exhibit promising anticancer properties. The compound was evaluated for its cytotoxic effects against several human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells.

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)
3sHUH75.2
3sMCF76.8
3sHCT1164.9
This compoundColo380.59 ± 0.03
This compoundK5620.067 ± 0.001

The compound demonstrated significant antiproliferative effects at nanomolar concentrations, particularly against the Colo38 and K562 cell lines, indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Properties

In addition to its anticancer effects, this indole derivative has been reported to exhibit anti-inflammatory activities. In vitro studies using RAW 264.7 macrophages showed that the compound effectively inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6).

Table 2: Anti-inflammatory Effects

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound75%80%

These results suggest that the compound may be useful in treating conditions characterized by excessive inflammation .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays such as DPPH radical scavenging and FRAP methods.

Table 3: Antioxidant Activity

CompoundDPPH Scavenging (µmolTE/g)FRAP (µmolTE/g)
This compound59.21 ± 1.0960.94 ± 7.1

The results indicate moderate antioxidant activity, which may contribute to its overall therapeutic profile .

Case Study: Antiproliferative Effect on Human Melanoma Cells

A specific study focused on the antiproliferative effect of this compound on human melanoma Colo38 cells. The compound displayed an IC50 value of 0.59 µM, suggesting strong potential for development as a melanoma treatment option.

Case Study: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound resulted in significant reductions in pulmonary inflammation in mice models without observable toxicity across major organs, highlighting its safety profile alongside efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide?

  • Answer : The compound can be synthesized via condensation reactions involving indole-5-carboxylic acid derivatives and functionalized acetophenones. For example, refluxing 1-methyl-1H-indole-5-carboxylic acid with 2-bromo-4'-methoxyacetophenone in acetic acid with sodium acetate as a base (yields ~50–95%) is a standard approach . Recrystallization from DMF/acetic acid mixtures is often used for purification .

Q. How is the crystal structure of this compound characterized, and what structural features are critical for its activity?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) reveals key structural motifs, such as the planar indole core, methoxyphenyl orientation, and hydrogen-bonding interactions involving the carboxamide group. For analogs, torsional angles between the indole and methoxyphenyl moieties (e.g., ~30–40°) influence molecular packing and bioavailability .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Answer : Platelet aggregation assays (e.g., ADP-induced aggregation for P2Y12 antagonism) and cytotoxicity screens (MTT assay on HCT-116, MCF-7, or PC-3 cell lines) are standard. IC₅₀ values for structurally related indole carboxamides range from 0.1–10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., ADP concentration in platelet studies) or impurities. Validate purity via HPLC (e.g., Pharmacopeial Forum guidelines, where total impurities should be <0.5%) and replicate assays under standardized protocols. For example, SAR studies show that methoxy group positioning on the phenyl ring significantly alters receptor binding .

Q. What strategies optimize synthetic yield when scaling up production for in vivo studies?

  • Answer : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems . Optimize stoichiometric ratios (e.g., 1.1 equiv of indole derivative to 1.0 equiv of bromoacetophenone) and monitor reaction progress via TLC to minimize byproducts .

Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) affect the compound’s pharmacokinetic profile?

  • Answer : Introducing electron-withdrawing groups (e.g., chlorine) on the indole ring increases metabolic stability but may reduce solubility. Methoxy groups on the phenyl ring enhance blood-brain barrier penetration, as seen in analogs with logP values ~3.5–4.0 . Computational modeling (e.g., QSAR) can predict ADMET properties pre-synthesis .

Q. What advanced analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Answer : LC-MS/MS with electrospray ionization identifies degradation pathways (e.g., hydrolysis of the carboxamide bond or oxidation of the methoxy group). Accelerated stability studies (40°C/75% RH for 6 months) align with ICH guidelines to assess shelf life .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<50%) may result from incomplete deprotonation of the indole nitrogen. Adding 2.0 equiv of sodium acetate improves base strength .
  • Data Interpretation : For receptor binding studies, use Schild analysis to confirm reversibility of P2Y12 antagonism, as irreversible binding (e.g., clopidogrel analogs) requires distinct assay parameters .
  • Ethical Compliance : Ensure all biological testing adheres to OECD/ICH guidelines, particularly for in vivo thrombus models .

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